CVT-3369
Overview
Description
CVT-3369 is a chemical compound with a unique structure that allows for intricate interactions. This compound is valuable in various fields, including drug delivery systems, polymer synthesis, and medicinal chemistry.
Preparation Methods
The synthesis of 1-piperazineacetic acid, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)- involves several stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
CVT-3369 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CVT-3369 has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Studied for its interactions with biological molecules and potential as a drug delivery agent.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-piperazineacetic acid, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit fatty acid oxidation and activate pyruvate dehydrogenase, thereby shifting the energy source from lipids to glucose, which requires less oxygen and helps maintain cellular function during stress .
Comparison with Similar Compounds
CVT-3369 can be compared with other similar compounds, such as:
Ranolazine: A compound with a similar structure used as an anti-anginal drug.
Piperazine derivatives: Other compounds with the piperazine core structure but different functional groups.
The uniqueness of 1-piperazineacetic acid, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)- lies in its specific functional groups, which confer unique properties and applications .
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-22-14-4-2-3-5-15(14)23-12-13(19)10-17-6-8-18(9-7-17)11-16(20)21/h2-5,13,19H,6-12H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJIQXMQDMIROR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172430-48-7 | |
Record name | CVT-3369 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-3369 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4GQK5858 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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